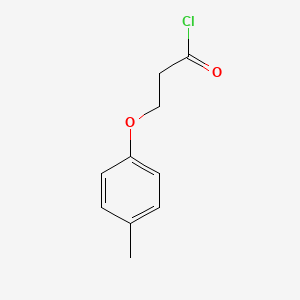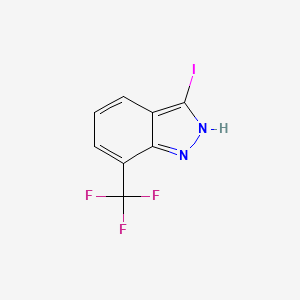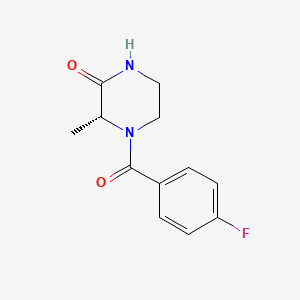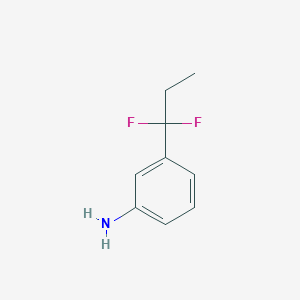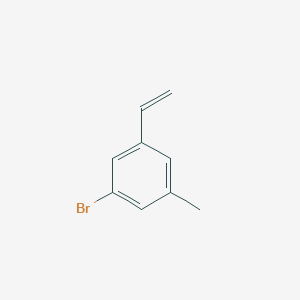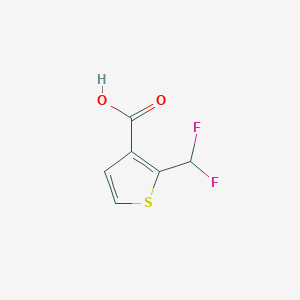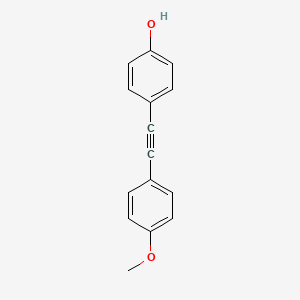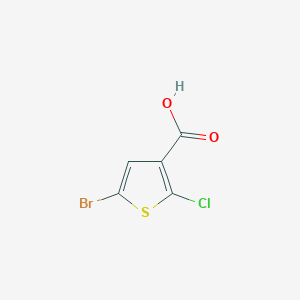
5-Bromo-2-chlorothiophene-3-carboxylic acid
Overview
Description
5-Bromo-2-chlorothiophene-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 241.49 .
Synthesis Analysis
The synthesis of 5-Bromo-2-chlorothiophene-3-carboxylic acid involves various methods. For instance, it can be synthesized through the electrochemical reduction of 2-bromo-5-chlorothiophene at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chlorothiophene-3-carboxylic acid can be represented by the InChI code:1S/C5H2BrClO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) . This structure can be viewed using Java or Javascript . Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-chlorothiophene-3-carboxylic acid are complex and varied. For example, its photodissociation dynamics have been studied using resonance enhanced multiphoton ionization time-of-flight technique .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chlorothiophene-3-carboxylic acid include a molecular weight of 241.49 , and it is a solid at room temperature .Scientific Research Applications
Synthesis and Reactions
Research by Dickinson and Iddon (1971) delved into the synthesis and reactions of various thiophene derivatives, which are closely related to 5-bromo-2-chlorothiophene-3-carboxylic acid. They explored the preparation of these compounds using different reactants, such as carbon dioxide and acid, to yield carboxylic acids and bromo-derivatives (Dickinson & Iddon, 1971).
Photochemical Behaviour and Arylation
D’Auria et al. (1989) studied the photochemical behavior of halogeno-thiophenes, which is relevant to understanding the properties of 5-bromo-2-chlorothiophene-3-carboxylic acid. Their research focused on synthesizing 5-arylthiophene-2-carboxylic esters through photochemical processes (D’Auria et al., 1989). Additionally, Ikram et al. (2015) synthesized various derivatives of thiophenes, including 5-aryl-2-bromo-3-hexylthiophene, through palladium-catalyzed Suzuki cross-coupling reactions. This method is significant for the potential modification and functionalization of thiophene-based molecules like 5-bromo-2-chlorothiophene-3-carboxylic acid (Ikram et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-chlorothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKGZWTWYYPYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorothiophene-3-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)
![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)
![N-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112361.png)
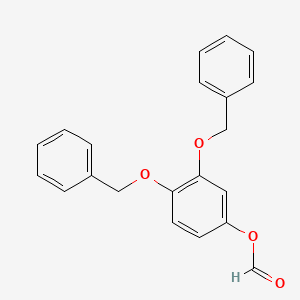
![[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol](/img/structure/B3112372.png)
![Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride](/img/structure/B3112380.png)
